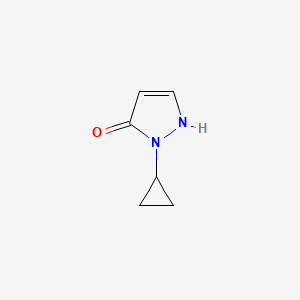methyl}sulfanyl)cyclohexane CAS No. 19095-93-3](/img/structure/B13995542.png)
({[(3-Bromo-2-chloropropyl)sulfanyl](dichloro)methyl}sulfanyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane is a chemical compound with the molecular formula C10H16BrCl3S2 and a molecular weight of 386.627 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane typically involves the reaction of 3-bromo-2-chloropropyl sulfide with dichloromethyl sulfide in the presence of a cyclohexane ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of [(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
[(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation Reactions: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms and form simpler structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the halogen atoms.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Dehalogenated compounds with simpler structures.
科学的研究の応用
[(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine, chlorine, and sulfur atoms into target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane involves its interaction with molecular targets through its reactive bromine, chlorine, and sulfur atoms. These atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The pathways involved may include the inhibition of enzymes, disruption of cellular membranes, and interference with DNA replication.
類似化合物との比較
[(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane can be compared with other similar compounds, such as:
[(3-bromo-2-chloro-propyl)sulfanyl-methyl]sulfanylcyclohexane: Lacks the dichloro-methyl group, resulting in different reactivity and applications.
[(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylbenzene: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical properties and uses.
[(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylpentane: Has a pentane chain instead of a cyclohexane ring, affecting its stability and reactivity.
The uniqueness of [(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane lies in its specific combination of bromine, chlorine, and sulfur atoms attached to a cyclohexane ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
19095-93-3 |
|---|---|
分子式 |
C10H16BrCl3S2 |
分子量 |
386.6 g/mol |
IUPAC名 |
[(3-bromo-2-chloropropyl)sulfanyl-dichloromethyl]sulfanylcyclohexane |
InChI |
InChI=1S/C10H16BrCl3S2/c11-6-8(12)7-15-10(13,14)16-9-4-2-1-3-5-9/h8-9H,1-7H2 |
InChIキー |
FVWJLBWALZSSFX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)SC(SCC(CBr)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B13995503.png)
![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)

![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)

![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)




